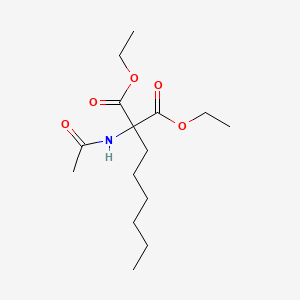
4-Formylmonomethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylmonomethylaminoazobenzene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound this compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylmonomethylaminoazobenzene typically involves the diazotization of aniline derivatives followed by coupling with a suitable aromatic compound. One common method is the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with N-methylaniline to produce the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azo bond and minimize side reactions. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Formylmonomethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
4-Formylmonomethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Formylmonomethylaminoazobenzene involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can result in changes in the structure and function of the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminoazobenzene
- 4-Dimethylaminoazobenzene
- 4-Nitroazobenzene
Comparison
4-Formylmonomethylaminoazobenzene is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to other similar azo compounds. The formyl group allows for additional functionalization and can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
4845-14-1 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-methyl-N-(4-phenyldiazenylphenyl)formamide |
InChI |
InChI=1S/C14H13N3O/c1-17(11-18)14-9-7-13(8-10-14)16-15-12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
PUPBFFGOAGWILX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



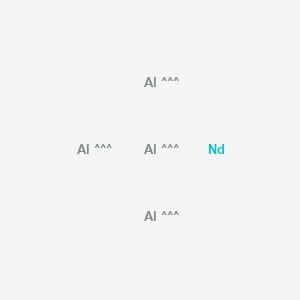




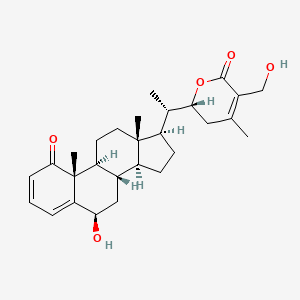

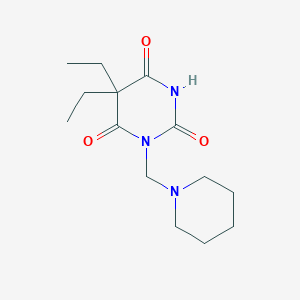
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
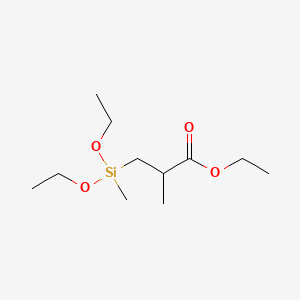
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
